3,5-Dibromo-2-methoxythiophene
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Overview
Description
3,5-Dibromo-2-methoxythiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methoxy group in this compound imparts unique electronic and chemical properties, making it a valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
Thiophene derivatives are known for their versatile pharmacological activities .
Mode of Action
It’s known that thiophene derivatives can undergo a suzuki cross-coupling reaction, which is a convenient method for c–c bond formations in organic molecules . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The suzuki reaction, which thiophene derivatives can undergo, may influence various biochemical pathways .
Result of Action
Some thiophene derivatives have shown excellent antioxidant activity, promising antibacterial activity, and potential antiurease activity . These activities suggest that 3,5-Dibromo-2-methoxythiophene could have similar effects.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxythiophene can be synthesized through the bromination of 2-methoxythiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various aryl or alkyl-substituted thiophenes.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Scientific Research Applications
3,5-Dibromo-2-methoxythiophene has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromo-3-methylthiophene: Similar in structure but with a methyl group instead of a methoxy group.
2-Bromo-3-methoxythiophene: Contains only one bromine atom and a methoxy group.
2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl group, used in organic electronics.
Uniqueness: 3,5-Dibromo-2-methoxythiophene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conducting polymers and other advanced materials .
Properties
IUPAC Name |
3,5-dibromo-2-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZANRJHGBJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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